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Introduction

Ivosidenib (Tibsovo®) is a first-in-class, oral, small-molecule inhibitor of a mutated form of the
isocitrate dehydrogenase 1 (IDH1) enzyme.[1][2] Mutations in the IDH1 gene, particularly at the
R132 residue, are found in various cancers, including acute myeloid leukemia (AML),
cholangiocarcinoma, and glioma.[3][4] These mutations lead to a neomorphic enzymatic
activity, causing the reduction of a-ketoglutarate (a-KG) to the oncometabolite D-2-
hydroxyglutarate (2-HG).[3][5] Elevated levels of 2-HG disrupt cellular metabolism and
epigenetic regulation, ultimately blocking cellular differentiation and promoting tumorigenesis.
[5][6] Ivosidenib selectively inhibits the mutant IDH1 enzyme, leading to a decrease in 2-HG
levels and subsequent induction of cell differentiation.[1][2]

These application notes provide detailed protocols for in vitro cell-based assays to evaluate the
activity of ivosidenib. The protocols cover the assessment of cell viability, the quantification of
the oncometabolite 2-HG, and the evaluation of myeloid differentiation.

Signaling Pathway of Mutant IDH1 and Ivosidenib's
Mechanism of Action

Mutant IDH1 enzymes gain a new function, converting a-ketoglutarate to the oncometabolite 2-
hydroxyglutarate.[3][5] High levels of 2-HG interfere with a-KG-dependent dioxygenases,
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leading to epigenetic changes that block normal cell differentiation.[5] Ivosidenib specifically
inhibits the activity of the mutant IDH1 enzyme, which reduces 2-HG levels and allows for the
restoration of normal cellular differentiation.[1][2]
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Caption: Ivosidenib inhibits mutant IDH1, reducing 2-HG and reversing the differentiation

block.

Data Presentation

Table 1: In Vitro Activity of lvosidenib

Parameter Cell Line Mutation IC50 (nM) Reference
Enzymatic
o - IDH1-R132H 12 [7]
Inhibition
Enzymatic
o - IDH1-R132C 13 [7]
Inhibition
Enzymatic
o - IDH1-R132G 8 [7]
Inhibition
Enzymatic
o - IDH1-R132L 13 [7]
Inhibition
Enzymatic
o - IDH1-R132S 12 [7]
Inhibition
Not explicitly
stated, but
Cell Proliferation HT1080 IDH1-R132C knockdown of [3]

mutant IDH1
inhibits growth

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols
Experimental Workflow: In Vitro Ivosidenib Assay

The general workflow for testing ivosidenib in vitro involves selecting an appropriate cell line,

treating the cells with a range of ivosidenib concentrations, and then performing various

assays to measure the effects on cell viability, 2-HG levels, and differentiation.
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General In Vitro Assay Workflow for Ivosidenib
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Caption: A typical workflow for in vitro evaluation of ivosidenib.
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Protocol 1: Cell Viability Assay (MTT-based)

This protocol is designed to determine the effect of ivosidenib on the viability of IDH1-mutant
cancer cells. The MTT assay measures the metabolic activity of cells, which is an indicator of
cell viability.

Materials:

e |IDH1-mutant cell line (e.g., HT1080 fibrosarcoma, U-87 MG IDH1-R132H isogenic glioma
cells).[3][8]

o Appropriate cell culture medium and supplements.
 lvosidenib (dissolved in DMSO).
o 96-well cell culture plates.

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS).

e Solubilization solution (e.g., DMSO or a solution of 4 mM HCI, 0.1% NP40 in isopropanol).[1]
e Microplate reader.
Procedure:
o Cell Seeding:
o Harvest and count cells.

o Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000
cells/well).

o Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
 lvosidenib Treatment:

o Prepare a serial dilution of ivosidenib in culture medium. A suggested starting range is
0.01 nM to 10 pM.
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o Include a vehicle control (DMSO) at the same concentration as the highest ivosidenib
concentration.

o Carefully remove the medium from the wells and add 100 pL of the prepared ivosidenib
dilutions or vehicle control.

Incubation:

o Incubate the plate for a desired period, typically 72 hours, to allow for the effects of the
compound to manifest.

MTT Assay:
o After incubation, add 10 pyL of MTT solution to each well.[9]
o Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

o For adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the
plate and then aspirate the medium.

o Add 100 pL of solubilization solution to each well to dissolve the formazan crystals.[9]
o Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
Data Acquisition:

o Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
Data Analysis:

o Subtract the absorbance of the blank wells (medium only) from all other readings.

o Calculate the percentage of cell viability relative to the vehicle-treated control cells.

o Plot the percentage of viability against the log of the ivosidenib concentration to
determine the IC50 value.
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Protocol 2: 2-Hydroxyglutarate (2-HG) Quantification
Assay (LC-MS/MS)

This protocol outlines the measurement of intracellular 2-HG levels in response to ivosidenib
treatment using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), the gold standard for
accurate quantification.[5][10]

Materials:

IDH1-mutant cell line.

¢ lvosidenib.

o 6-well plates or larger culture vessels.

e Cold 80% methanol.

o Cell scraper.

e Microcentrifuge tubes.

e LC-MS/MS system.

Internal standard (e.g., 13C5-2-HG).

Procedure:

e Cell Culture and Treatment:

o Seed cells in 6-well plates and allow them to reach approximately 80% confluency.

o Treat cells with various concentrations of ivosidenib (e.g., 1 uM, 10 uM) and a vehicle
control for 24-48 hours.

o Metabolite Extraction:

o Aspirate the culture medium and wash the cells once with ice-cold PBS.
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Add 1 mL of ice-cold 80% methanol to each well.

[e]

o

Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

Vortex the tubes and incubate on ice for 20 minutes.

[¢]

[¢]

Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

o Sample Preparation for LC-MS/MS:

o

Transfer the supernatant (containing the metabolites) to a new tube.

[e]

Add the internal standard to each sample.

o

Evaporate the samples to dryness under a stream of nitrogen or using a vacuum
concentrator.

o

Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50%
acetonitrile in water).

e LC-MS/MS Analysis:
o Inject the samples into the LC-MS/MS system.
o Separate the metabolites using a suitable chromatography column and gradient.

o Detect and quantify 2-HG and the internal standard using multiple reaction monitoring
(MRM) mode.

o Data Analysis:
o Generate a standard curve using known concentrations of 2-HG.

o Calculate the concentration of 2-HG in each sample by normalizing to the internal
standard and cell number or protein concentration.

o Compare the 2-HG levels in ivosidenib-treated cells to the vehicle-treated control.
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Protocol 3: Myeloid Differentiation Assay (Flow
Cytometry)

This protocol is for assessing the induction of myeloid differentiation in IDH1-mutant AML cell
lines following ivosidenib treatment by measuring the expression of cell surface markers.[2]

Materials:

IDH1-mutant AML cell line (e.g., patient-derived cells or established lines if available).

¢ lvosidenib.

e Culture medium suitable for suspension cells.

o Flow cytometry buffer (e.g., PBS with 2% FBS).

» Fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., CD11b,
CD14, CD15).

* |sotype control antibodies.

Flow cytometer.

Procedure:

e Cell Culture and Treatment:

o Culture the AML cells in suspension.

o Treat the cells with a clinically relevant concentration of ivosidenib (e.g., 1 pM) and a
vehicle control.

o Incubate for an extended period, typically 5-7 days, to allow for differentiation to occur.

e Cell Staining:

o Harvest the cells by centrifugation.
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o Wash the cells with flow cytometry buffer.

o Resuspend the cells in flow cytometry buffer at a concentration of approximately 1x10"6
cells/100 pL.

o Add the fluorochrome-conjugated antibodies (and isotype controls in separate tubes) to
the cells.

o Incubate on ice or at 4°C for 30 minutes in the dark.
o Wash the cells twice with flow cytometry buffer to remove unbound antibodies.

o Resuspend the cells in an appropriate volume of flow cytometry buffer for analysis.

e Flow Cytometry Analysis:
o Acquire the samples on a flow cytometer.
o Gate on the live cell population based on forward and side scatter properties.

o Analyze the expression of the myeloid differentiation markers in the ivosidenib-treated
and control cells.

» Data Analysis:
o Quantify the percentage of cells positive for each differentiation marker.

o Compare the expression of differentiation markers between the ivosidenib-treated and
vehicle-treated cells to assess the induction of myeloid differentiation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b560149?utm_src=pdf-body
https://www.benchchem.com/product/b560149?utm_src=pdf-body
https://www.benchchem.com/product/b560149?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560149?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

1. broadpharm.com [broadpharm.com]

2. lvosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC
[pmc.ncbi.nlm.nih.gov]

3. Mutant IDH1 is required for IDH1 mutated tumor cell growth - PMC [pmc.ncbi.nim.nih.gov]
4. tools.thermofisher.com [tools.thermofisher.com]

5. benchchem.com [benchchem.com]

6. researchgate.net [researchgate.net]

7. Validated LC-ESI-MS/MS method for the determination of ivosidenib in 10 yL mice
plasma: application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

8. atcc.org [atcc.org]
9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nim.nih.gov]

10. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted
inhibitor of mutant IDH1, in patients with advanced solid tumors - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for In Vitro Cell-Based
Assays with Ivosidenib]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560149#ivosidenib-in-vitro-cell-based-assay-
protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://broadpharm.com/protocol_files/cell_viability_assays
https://pmc.ncbi.nlm.nih.gov/articles/PMC7779565/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7779565/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3478455/
http://tools.thermofisher.com/content/sfs/brochures/characterization-idh-mutations-geneart-models-app-note.pdf
https://www.benchchem.com/pdf/Analytical_Methods_for_the_Detection_of_Ivosidenib_in_Biological_Samples.pdf
https://www.researchgate.net/post/MTT_Assay_protocol_for_Suspension_cells-Cell_Viability_Assay2
https://pmc.ncbi.nlm.nih.gov/articles/PMC8957231/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8957231/
https://www.atcc.org/products/htb-14ig
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7066280/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7066280/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7066280/
https://www.benchchem.com/product/b560149#ivosidenib-in-vitro-cell-based-assay-protocol
https://www.benchchem.com/product/b560149#ivosidenib-in-vitro-cell-based-assay-protocol
https://www.benchchem.com/product/b560149#ivosidenib-in-vitro-cell-based-assay-protocol
https://www.benchchem.com/product/b560149#ivosidenib-in-vitro-cell-based-assay-protocol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b560149?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560149?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560149?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

